![molecular formula C20H16FN5O3 B2932860 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one CAS No. 2310124-87-7](/img/structure/B2932860.png)
1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research applications. This compound is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA damage repair and cell cycle regulation.
Mechanism Of Action
1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one inhibits 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream targets involved in DNA damage repair and cell cycle regulation, leading to cell death in cancer cells. The inhibition of 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one also leads to the accumulation of DNA damage, which can sensitize cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one has been shown to have potent inhibitory activity against 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one in vitro and in vivo. This compound has also been shown to increase the sensitivity of cancer cells to radiation and chemotherapy. In preclinical studies, this compound has demonstrated anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one in lab experiments include its potent inhibitory activity against 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one, its ability to sensitize cancer cells to radiation and chemotherapy, and its potential use in the treatment of autoimmune diseases and inflammatory disorders. However, the limitations of using this compound include its low solubility in water and its potential toxicity in vivo.
Future Directions
For the research on 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one include the optimization of its synthesis method to improve yield and purity, the development of more soluble analogs, and the evaluation of its safety and efficacy in clinical trials. Further research is also needed to explore the potential use of this compound in combination with other cancer therapies and its role in DNA damage repair and cell cycle regulation.
Synthesis Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one involves a multi-step process, which includes the reaction of 5-fluoropyrimidine-2-carboxylic acid with 2-amino-4-(3-pyridin-2-yloxy)benzoic acid to form an intermediate compound. This intermediate is then reacted with piperazine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one has been extensively studied for its potential use in cancer therapy. 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one is an attractive target for cancer therapy due to its critical role in DNA damage repair and cell cycle regulation. Inhibition of 1-(5-Fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one can sensitize cancer cells to radiation and chemotherapy, leading to improved treatment outcomes. This compound has also shown promising results in preclinical studies for the treatment of autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c21-15-11-23-20(24-12-15)26-9-8-25(13-18(26)27)19(28)14-4-3-5-16(10-14)29-17-6-1-2-7-22-17/h1-7,10-12H,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBYMZHPQMEODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one |
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